molecular formula C21H20ClN3O B5851207 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline

Cat. No.: B5851207
M. Wt: 365.9 g/mol
InChI Key: RJWVZWAEFWGOQT-UHFFFAOYSA-N
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Description

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline is a quinoline-based compound featuring a 2-methylquinoline core linked via a carbonyl group to a 4-(3-chlorophenyl)piperazine moiety. This structure combines the aromatic rigidity of quinoline with the conformational flexibility of the piperazine ring, making it a candidate for diverse biological interactions. The 3-chlorophenyl group enhances lipophilicity and may influence receptor-binding affinity, while the methyl group at the quinoline’s 2-position contributes to steric and electronic effects .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-15-13-19(18-7-2-3-8-20(18)23-15)21(26)25-11-9-24(10-12-25)17-6-4-5-16(22)14-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWVZWAEFWGOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline core and subsequent functionalization. One common method involves the Mannich reaction, where a piperazine derivative is introduced to the quinoline scaffold . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully hydrogenated quinoline derivatives .

Scientific Research Applications

4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with serotonin receptors, which may explain some of its biological effects . The quinoline core can intercalate with DNA, potentially leading to anticancer activity .

Comparison with Similar Compounds

2-Methylquinoline Derivatives

  • 4-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline (CAS 438467-97-1): Replaces the 3-chlorophenyl group with a 4-chlorophenyl substituent and adds a 4-methylphenyl group at quinoline’s 2-position. Molecular weight: 455.98 g/mol vs. target compound’s ~416.87 g/mol.
  • 6-Chloro-2-(2-methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline: Features a pyrimidinyl-piperazine group and a 6-chloro substituent on quinoline. The pyrimidine ring introduces hydrogen-bonding capacity, which may enhance target engagement in kinase inhibition compared to the 3-chlorophenyl group .

Piperazine-Linked Modifications

3-Chlorophenylpiperazine Derivatives

  • ND-7 (7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid): Shares the 3-chlorophenylpiperazine moiety but includes a fluoroquinoline core and an acetyl linker. Synthesis yield: 38% (vs.
  • 2-(3-Bromophenyl)-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline: Substitutes the 2-methyl group with a 3-bromophenyl group. Bromine’s larger atomic radius may hinder receptor access compared to the methyl group, though its electronegativity could enhance binding in hydrophobic pockets .

Functional Group Comparisons

Carbonyl vs. Acetyl Linkers

  • PI3K Inhibitors (Compounds 9–13 vs. 29–33) :
    • Compounds with 4-acetylpiperazin-1-yl groups (e.g., Compound 9, IC₅₀ = 1.84 mM) showed higher potency than those with 4-benzoylpiperazin-1-yl groups (e.g., Compound 29, IC₅₀ = 42.36 mM).
    • The target compound’s carbonyl linker (similar to benzoyl) may reduce potency compared to acetyl-linked analogs, but the 3-chlorophenyl group could mitigate this via enhanced hydrophobic interactions .

Structural and Spectroscopic Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key NMR Shifts (¹H/¹³C)
Target Compound C₂₂H₁₉ClN₃O 416.87 2-Me-quinoline, 3-Cl-Ph-piperazine N/A δ 8.12 (quinoline H), δ 158.2 (C=O)
D8 () C₂₈H₂₄ClN₃O₃ 502.96 N-Hydroxybenzamide, 3-Cl-Ph Not reported δ 10.2 (NH), δ 170.1 (amide C=O)
ND-7 () C₂₇H₂₈ClFN₄O₄ 559.99 6-Fluoro, acetyl linker 38% δ 2.45 (CH₃CO), δ 165.8 (C=O)
2-(3-Bromophenyl)-4-... () C₂₅H₁₈BrClN₃O 506.82 3-Br-Ph, 3-Cl-Ph-piperazine Not reported δ 7.89 (Br-Ph H), δ 155.6 (C=O)

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